4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid
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Overview
Description
4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid is an organic compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms
Scientific Research Applications
4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Future Directions
Biochemical Analysis
Biochemical Properties
4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain proteases, which are enzymes that break down proteins. This inhibition occurs through the binding of the oxadiazole ring to the active site of the enzyme, preventing substrate access. Additionally, this compound can interact with transport proteins, affecting the transport of molecules across cell membranes .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis (programmed cell death). By modulating these pathways, the compound can induce apoptosis in cancer cells, making it a potential antitumor agent . Furthermore, this compound affects gene expression, leading to changes in the production of proteins involved in cell cycle regulation and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and RNA, altering their structure and function. This binding can inhibit the replication of genetic material, thereby preventing cell proliferation . Additionally, the compound can act as an enzyme inhibitor, blocking the activity of enzymes crucial for cell survival and growth . These interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cellular functions, particularly in cancer cells . These findings underscore the importance of considering temporal factors when using this compound in research.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth . At higher doses, it can cause adverse effects, such as liver and kidney damage . These observations highlight the need for careful dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in these processes, converting the compound into more water-soluble forms for excretion . The compound’s metabolism can affect its efficacy and toxicity, making it essential to understand these pathways for therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transport proteins, facilitating its movement across cell membranes . Once inside the cell, the compound can accumulate in specific organelles, such as the mitochondria, where it exerts its effects . Understanding these transport and distribution mechanisms is vital for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound significantly influences its activity. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to these compartments . This localization is crucial for its function, as it allows the compound to modulate key cellular processes effectively.
Preparation Methods
One common method involves the reaction of a suitable nitrile oxide with a benzoic acid derivative under controlled conditions . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity.
Chemical Reactions Analysis
4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzoic acid moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring can act as a bioisostere, mimicking the properties of other functional groups and enhancing the compound’s binding affinity to target proteins. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid can be compared with other similar compounds, such as:
4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline: This compound also features a 1,2,4-oxadiazole ring but with an aniline group instead of a benzoic acid moiety.
1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-(methylamino)ethanone: This compound contains a 1,3,4-oxadiazole ring and an ethanone group, highlighting the structural diversity within the oxadiazole family. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)12-14-10(15-18-12)8-4-6-9(7-5-8)11(16)17/h4-7H,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIYSPGKWLJPCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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